molecular formula C11H11N5O2 B2471000 N-[3-(acetylamino)phenyl]-1H-1,2,3-triazole-5-carboxamide CAS No. 1478608-22-8

N-[3-(acetylamino)phenyl]-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2471000
CAS RN: 1478608-22-8
M. Wt: 245.242
InChI Key: GWRPCZAKIGHILO-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-1H-1,2,3-triazole-5-carboxamide, commonly known as ATCA, is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various areas such as drug discovery, cancer treatment, and materials science.

Scientific Research Applications

Synthesis and Chemical Transformations

N-[3-(acetylamino)phenyl]-1H-1,2,3-triazole-5-carboxamide is a compound that has been studied within the context of chemical synthesis and transformations. The compound undergoes Dimroth rearrangements under specific conditions, leading to the synthesis of various heterocyclic compounds, including triazolo[4,5-d]pyrimidines, which are of interest for their potential pharmacological properties (Sutherland & Tennant, 1971). Such chemical transformations are crucial for developing new molecules with potential therapeutic applications.

Antiproliferative Activity

Research on substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides, closely related to this compound, shows antiproliferative activity against various cancer cell lines. These compounds have been evaluated for their ability to inhibit cell growth, with some showing significant activity against colon and melanoma cell lines, indicating their potential as cancer therapeutics (Maggio et al., 2011).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of phenylacrylamide derivatives from triazoles derived from oxazolones has been explored for their potential as bioactive agents. This method offers an efficient and rapid synthesis route, leading to compounds with significant antimicrobial and antioxidant activities (Puli et al., 2018). Such studies are pivotal in discovering new drugs with improved efficacy and reduced side effects.

Molecular Docking and Antimicrobial Agents

Compounds incorporating the this compound motif have been synthesized and evaluated for their antimicrobial activity. Molecular docking studies have suggested potential binding modes to target proteins, indicating these compounds' mechanism of action at the molecular level (Almutairi et al., 2018). Such insights are crucial for the rational design of new antimicrobial agents.

Histone Deacetylase Inhibition

CI-994, closely related to this compound, has been identified as a histone deacetylase (HDAC) inhibitor, causing histone hyperacetylation in cancer cells. This mechanism is associated with its antitumor activity, suggesting a pathway through which similar compounds might exert therapeutic effects (Kraker et al., 2003).

properties

IUPAC Name

N-(3-acetamidophenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-7(17)13-8-3-2-4-9(5-8)14-11(18)10-6-12-16-15-10/h2-6H,1H3,(H,13,17)(H,14,18)(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRPCZAKIGHILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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